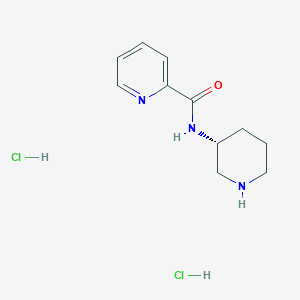
2,3,4,5-tetrahidro-1H-1-benzoazepina-4-carboxilato de metilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2,3,4,5-tetrahydro-1H-1-benzazepine-4-carboxylate: is a chemical compound with the molecular formula C12H15NO2 It is a derivative of benzazepine, a bicyclic compound consisting of a benzene ring fused to an azepine ring
Aplicaciones Científicas De Investigación
Chemistry: Methyl 2,3,4,5-tetrahydro-1H-1-benzazepine-4-carboxylate is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new materials and pharmaceuticals.
Biology: In biological research, this compound is studied for its potential interactions with biological targets, including enzymes and receptors. Its structural similarity to naturally occurring compounds allows it to be used in the study of biochemical pathways.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a precursor for the synthesis of drugs targeting neurological and psychiatric disorders.
Industry: In the industrial sector, methyl 2,3,4,5-tetrahydro-1H-1-benzazepine-4-carboxylate is used in the production of specialty chemicals and advanced materials. Its reactivity and versatility make it suitable for various industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2,3,4,5-tetrahydro-1H-1-benzazepine-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the base-promoted addition of a protected amine to a benzyl chloride derivative, followed by desilylation, oxidation, and cyclization via reductive amination .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 2,3,4,5-tetrahydro-1H-1-benzazepine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzazepine derivatives.
Mecanismo De Acción
The mechanism of action of methyl 2,3,4,5-tetrahydro-1H-1-benzazepine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in biochemical pathways and physiological responses.
Comparación Con Compuestos Similares
- 1-Methyl-2,3,4,5-tetrahydro-1H-1-benzazepine
- Ethyl 7-chloro-5-oxo-1-toxyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine-4-carboxylate
- 5-Hydroxy-2,3,4,5-tetrahydro-[1H]-2-benzazepin-4-one
Uniqueness: Methyl 2,3,4,5-tetrahydro-1H-1-benzazepine-4-carboxylate is unique due to its specific ester functional group, which imparts distinct chemical properties and reactivity
Propiedades
IUPAC Name |
methyl 2,3,4,5-tetrahydro-1H-1-benzazepine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-15-12(14)10-6-7-13-11-5-3-2-4-9(11)8-10/h2-5,10,13H,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHUHOYMOLWBMSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCNC2=CC=CC=C2C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-(dimethylsulfamoyl)-N-{5-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}benzamide hydrochloride](/img/structure/B2544563.png)
![[3-Fluoro-5-(4-fluorophenyl)phenyl]methanol](/img/structure/B2544564.png)


![4-[(1H-imidazol-1-yl)methyl]-N-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}benzamide](/img/structure/B2544570.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)urea](/img/structure/B2544571.png)
![2-[[6-(4-Bromo-1-methylimidazol-2-yl)-2-(9H-fluoren-9-ylmethoxycarbonyl)-2-azaspiro[3.3]heptan-6-yl]oxy]acetic acid](/img/structure/B2544573.png)

![Ethyl 3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-hydroxy-1,2,4-triazine-6-carboxylate](/img/structure/B2544576.png)



![8-heptyl-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2544583.png)

